molecular formula C18H17ClN4O3 B2940116 (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-48-4

(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2940116
CAS RN: 899728-48-4
M. Wt: 372.81
InChI Key: CLIJVUBIHRIZAE-CJLVFECKSA-N
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Description

(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticholinesterase and Antioxidant Activities : A study by Kurt et al. (2015) explored the synthesis of coumarylthiazole derivatives with aryl urea/thiourea groups, demonstrating inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are enzymes relevant in neurodegenerative diseases. The study also investigated the antioxidant activities of these compounds.

  • Antimicrobial Activity : Research by Habib et al. (2013) focused on novel quinazolinone derivatives, a category to which the queried compound belongs. These derivatives showed promise as antimicrobial agents against various pathogens.

  • Potential Anticancer Agents : A paper by Farag et al. (2012) described the synthesis of quinazolinone derivatives for potential use as anti-inflammatory and analgesic agents, which can be relevant in cancer treatment for symptom management.

  • Electro-Fenton Degradation of Antimicrobials : In a study by Sirés et al. (2007), the focus was on the degradation of antimicrobials using electro-Fenton systems, demonstrating the potential of urea derivatives in environmental applications.

  • Synthesis and Evaluation of Antimicrobial Agents : Desai et al. (2007) conducted research on new quinazolines as potential antimicrobial agents, highlighting their effectiveness against various bacterial and fungal strains.

  • Discovery of Potent Apoptosis Inducer and Anticancer Agent : Sirisoma et al. (2009) discovered a quinazoline derivative that induces apoptosis and demonstrated efficacy as an anticancer agent, showing the potential of similar compounds in cancer therapy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "triethylamine", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.5 mmol) and triethylamine (1.3 mL, 9.0 mmol) in dichloromethane (20 mL) and stir at room temperature for 10 min.", "Step 2: Add 3-chlorobenzoyl isocyanate (1.2 g, 5.4 mmol) dropwise to the reaction mixture and stir at room temperature for 2 h.", "Step 3: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 4: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetonitrile (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly at 0°C.", "Step 6: Stir the reaction mixture at room temperature for 2 h and quench with water (20 mL).", "Step 7: Extract the mixture with dichloromethane (3 x 20 mL), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 8: Dissolve the resulting intermediate in diethyl ether (20 mL) and add urea (0.5 g, 8.4 mmol) slowly at room temperature.", "Step 9: Stir the reaction mixture at room temperature for 2 h and filter the resulting solid.", "Step 10: Wash the solid with diethyl ether and dry under reduced pressure to obtain the desired product, (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

899728-48-4

Product Name

(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.81

IUPAC Name

1-(3-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C18H17ClN4O3/c1-26-10-9-23-16(14-7-2-3-8-15(14)21-18(23)25)22-17(24)20-13-6-4-5-12(19)11-13/h2-8,11H,9-10H2,1H3,(H2,20,22,24)

InChI Key

CLIJVUBIHRIZAE-CJLVFECKSA-N

SMILES

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

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